Chloroprocaine hydrochloride

Catalog No.
S523530
CAS No.
3858-89-7
M.F
C13H20Cl2N2O2
M. Wt
307.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroprocaine hydrochloride

CAS Number

3858-89-7

Product Name

Chloroprocaine hydrochloride

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;hydrochloride

Molecular Formula

C13H20Cl2N2O2

Molecular Weight

307.21 g/mol

InChI

InChI=1S/C13H19ClN2O2.ClH/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;/h5-6,9H,3-4,7-8,15H2,1-2H3;1H

InChI Key

SZKQYDBPUCZLRX-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.Cl

Synonyms

Chloroprocaine Hcl; 3858-89-7; CHEBI:3637; UNII-LT7Z1YW11H; 2-Diethylaminoethyl 4-amino-2-chlorobenzoate hydrochloride

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.Cl

Spinal Anesthesia:

  • Chloroprocaine is commonly used in clinical research studies investigating its efficacy and safety for spinal anesthesia in various surgical procedures.
  • Studies compare its latency, duration of action, and side effects with other local anesthetics like lidocaine and bupivacaine.
  • Research explores its potential benefits, such as faster onset and shorter recovery time compared to other options.

Source

Spinal anaesthesia with Chloroprocaine HCl 1% for elective lower limb procedures of short duration: a prospective, randomised, observer-blind study in adult patients

Topical Anesthesia:

  • Chloroprocaine is used in ophthalmic research to investigate its effectiveness for numbing the cornea during various procedures, including cataract surgery and diagnostic examinations.
  • Studies assess its anesthetic potency, duration of action, and potential for corneal toxicity.

Source

Chloroprocaine: Uses, Interactions, Mechanism of Action | DrugBank Online:

Nerve Block Studies:

  • Chloroprocaine's ability to block nerve conduction makes it valuable for research on pain pathways and mechanisms.
  • Studies utilize it to selectively block specific nerves and observe the resulting effects on sensory perception and pain transmission.
  • This helps researchers understand the role of different nerve fibers in pain signaling.

Source

The use of chloroprocaine hydrochloride (nesacaine) for topical anesthesia in the genitourinary tract)

Animal Research:

  • Chloroprocaine is frequently used as a local anesthetic in various animal research studies across different disciplines.
  • It serves as a tool for pain management during procedures and surgical interventions on animals.
  • Researchers also utilize its properties to investigate neurophysiological phenomena and the effects of pain on animal behavior.

Source

Chloroprocaine: Uses, Interactions, Mechanism of Action | DrugBank Online:

Drug Development:

  • Chloroprocaine serves as a reference compound in the development of new local anesthetics.
  • Researchers compare the properties of novel agents with chloroprocaine to evaluate their efficacy, safety, and potential advantages.
  • This helps in the development of safer and more effective local anesthetics for clinical use.

Source

Chloroprocaine: Uses, Interactions, Mechanism of Action | DrugBank Online:

Chloroprocaine hydrochloride is a local anesthetic belonging to the ester class, primarily used for its rapid onset and short duration of action. It is chemically defined as 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate hydrochloride, with the molecular formula C₁₃H₂₀Cl₂N₂O₂ and a molecular weight of approximately 307.216 g/mol . Chloroprocaine is often marketed under the trade names Nesacaine and Nesacaine-MPF, and is administered via injection during surgical procedures and labor to provide localized anesthesia .

Chloroprocaine acts by reversibly blocking the transmission of nerve impulses. It achieves this by binding to sodium channels in nerve cell membranes, preventing the influx of sodium ions necessary for generating action potentials []. This local anesthetic effect numbs the targeted area.

Chloroprocaine hydrochloride is generally well-tolerated, but side effects can occur. These may include dizziness, nausea, and allergic reactions.

Here are some safety considerations:

  • Toxicity: High doses can cause seizures and cardiac arrest.
  • Contraindications: Individuals with hypersensitivity to PABA or other ester-type anesthetics should not use chloroprocaine hydrochloride.

Chloroprocaine undergoes hydrolysis in the presence of pseudocholinesterases, resulting in the formation of β-diethylaminoethanol and 2-chloro-4-aminobenzoic acid. This metabolic process is significant as it contributes to the drug's short duration of action . The chemical reaction can be summarized as follows:

ChloroprocainePseudocholinesterases Diethylaminoethanol+2 Chloro 4 aminobenzoic acid\text{Chloroprocaine}\xrightarrow{\text{Pseudocholinesterases}}\text{ Diethylaminoethanol}+\text{2 Chloro 4 aminobenzoic acid}

Chloroprocaine exerts its anesthetic effects by binding to the alpha subunit of voltage-gated sodium channels in neuronal cell membranes, inhibiting sodium influx. This action reduces the excitability of nerve cells, leading to a reversible blockade of nerve conduction. The sequence in which sensory functions are lost includes pain, temperature, touch, proprioception, and skeletal muscle tone . The onset of action typically ranges from 3 to 5 minutes, with a duration lasting up to 60 minutes depending on the dosage and administration route .

  • Formation of 4-amino-2-chlorobenzoyl chloride:
    2 Chloro 4 aminobenzoic acid+Thionyl chloride4 amino 2 chlorobenzoyl chloride\text{2 Chloro 4 aminobenzoic acid}+\text{Thionyl chloride}\rightarrow \text{4 amino 2 chlorobenzoyl chloride}
  • Synthesis of chloroprocaine hydrochloride:
    4 amino 2 chlorobenzoyl chloride+DiethylaminoethanolChloroprocaine hydrochloride\text{4 amino 2 chlorobenzoyl chloride}+\text{Diethylaminoethanol}\rightarrow \text{Chloroprocaine hydrochloride}

Chloroprocaine is primarily used for local or regional anesthesia in various medical procedures, including:

  • Surgical Procedures: Effective for short-duration surgeries due to its rapid onset and short duration.
  • Labor and Delivery: Commonly used for epidural analgesia during childbirth.
  • Ophthalmic Procedures: Recently approved for topical use in ocular surface anesthesia .

Its unique properties make it particularly suitable for outpatient surgeries where quick recovery is desired.

Chloroprocaine may interact with other drugs, particularly sulfonamides, due to its metabolite (para-aminobenzoic acid) inhibiting their action. Caution is advised when co-administering chloroprocaine with vasopressor drugs or ergot-type oxytocics, as this may lead to severe hypertension or cerebrovascular accidents . Additionally, at higher concentrations, chloroprocaine can cause central nervous system toxicity, leading to symptoms such as restlessness or convulsions .

Chloroprocaine shares similarities with other local anesthetics but has distinct characteristics that set it apart. Here are some similar compounds for comparison:

Compound NameClass TypeDuration of ActionOnset TimeUnique Features
LidocaineAmideModerate (1-3 hours)5-15 minLonger duration; higher systemic toxicity potential
BupivacaineAmideLong (3-8 hours)10-20 minMore potent; risk of cardiovascular effects
ProcaineEsterShort (30-60 min)5-10 minOlder agent; less commonly used due to slower onset
TetracaineEsterLong (1-3 hours)10-20 minHigher potency; more systemic toxicity potential

Uniqueness of Chloroprocaine: Chloroprocaine's rapid onset and short duration make it particularly advantageous for day-case surgeries where quick recovery is critical. Its lower risk profile regarding systemic toxicity compared to amide-linked anesthetics further enhances its clinical utility .

Esterification Reaction Mechanisms for Amino-Ester Local Anesthetic Synthesis

The synthesis of chloroprocaine hydrochloride hinges on the esterification of 2-chloro-4-aminobenzoic acid with 2-diethylaminoethanol. This reaction typically employs Fischer esterification under acidic conditions, where the carboxylic acid reacts with the alcohol in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) or HCl. The mechanism involves:

  • Protonation of the carbonyl oxygen to activate the carboxylic acid.
  • Nucleophilic attack by the hydroxyl group of 2-diethylaminoethanol.
  • Deprotonation to form a tetrahedral intermediate.
  • Elimination of water to yield the ester.

A key challenge lies in the poor leaving group ability of alkoxy groups, which necessitates acidic conditions to drive the reaction forward. Recent studies highlight the use of Steglich esterification with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for sensitive substrates, though this method is less common in industrial-scale synthesis due to cost.

Catalytic Reduction Strategies for Nitro Group Conversion in Benzocaine Analogues

The precursor 2-chloro-4-aminobenzoic acid is synthesized via the reduction of 2-chloro-4-nitrobenzoic acid. Catalytic hydrogenation using Pd/C or Pt/C under H₂ gas is a standard method, achieving >95% yield. However, selective reduction without hydrodehalogenation requires careful catalyst selection. For example:

  • Au/TiO₂ catalysts exhibit high selectivity for nitro groups over halogens.
  • Fe₃O₄ nanoparticles enable magnetically recoverable systems, though they require higher loadings (20 mol%).

Alternative approaches include biocatalytic reduction using hydrogenase-coupled systems, which offer excellent functional group tolerance and avoid metal contamination. For industrial applications, Béchamp reduction (Fe/HCl) remains cost-effective but generates significant waste.

Solvent System Optimization in Xylene-Based Esterification Reactions

Xylene is the solvent of choice for large-scale esterification due to its ability to form an azeotrope with water, facilitating continuous removal and shifting equilibrium toward ester formation. Key optimizations include:

  • Temperature control: Reactions are conducted at 110–120°C to maintain reflux.
  • Catalyst loading: 1–2 wt% p-TSA achieves 93% conversion within 10 minutes.
  • Alcohol excess: A 2:1 molar ratio of 2-diethylaminoethanol to acid minimizes side reactions.
ParameterOptimal ValueImpact on Yield
SolventXylene95%
Catalyst (p-TSA)1.5 wt%93%
Reaction Time4 hours89%

Purification Techniques for Minimizing Byproducts in Industrial-Scale Synthesis

Crude chloroprocaine hydrochloride is purified via crystallization from absolute ethanol, which removes unreacted starting materials and dimeric byproducts. Critical steps include:

  • Decantation: Separation of the crystalline product from supernatant solvents.
  • Washing: Ethanol/ether mixtures eliminate residual acids.
  • Drying: Vacuum desiccation at 40°C to prevent hydrolysis.

Advanced methods employ countercurrent chromatography for high-purity (>99.7%) pharmaceutical-grade material, though this increases production costs.

Chloroprocaine hydrochloride is primarily metabolized in human plasma by pseudocholinesterase (also termed butyrylcholinesterase), which hydrolyzes the ester bond linking the benzoic acid and aminoethanol moieties [2] [6]. This enzyme exhibits high catalytic efficiency, resulting in an in vitro plasma half-life of 21 ± 2 seconds in adults [2]. The hydrolysis produces two metabolites: β-diethylaminoethanol and 2-chloro-4-aminobenzoic acid (CABA) [2] [6].

Comparative studies reveal significant interspecies variability in hydrolysis rates. Human pseudocholinesterase demonstrates approximately threefold greater activity toward chloroprocaine than rodent equivalents, likely due to structural differences in the enzyme's acyl-binding pocket [6]. The table below summarizes kinetic parameters from enzymatic assays:

Enzyme SourceK~m~ (μM)V~max~ (μmol/min/mg)Catalytic Efficiency (V~max~/K~m~*)
Human Plasma12.4 ± 1.28.7 ± 0.40.70
Rat Liver38.1 ± 3.55.2 ± 0.30.14
Recombinant BChE9.8 ± 0.99.1 ± 0.50.93

Data compiled from in vitro studies using 2 mM substrate concentrations [2] [6].

The rapid hydrolysis limits systemic toxicity but generates CABA, a structural analog of para-aminobenzoic acid (PABA) that competitively inhibits sulfonamide antibiotics [2] [6].

Structure-Reactivity Relationships in Ester Bond Cleavage by Nonspecific Esterases

The chlorine substituent at the ortho position of chloroprocaine’s aromatic ring critically influences its hydrolysis rate. Electronic effects from this electron-withdrawing group increase the ester carbonyl’s electrophilicity, accelerating nucleophilic attack by esterases [6] [7]. Hammett substituent constant (σ) analysis demonstrates a linear free-energy relationship (LFER) between the chlorine’s electronic contribution and hydrolysis rate:

$$ \log\left(\frac{k{cat}}{Km}\right) = \rho\sigma + C $$

For chloroprocaine (σ = +0.23), the ρ value of +1.8 indicates substantial transition-state charge development during ester cleavage [7]. Comparative hydrolysis rates with structural analogs are:

CompoundRelative Hydrolysis Rate
Procaine1.00
Chloroprocaine3.15 ± 0.21
Tetracaine0.45 ± 0.03

Normalized to procaine hydrolysis rate under identical conditions [6] [7].

Nonspecific esterases in ocular tissue and liver exhibit distinct regioselectivity, preferentially cleaving the aliphatic ester linkage over the aromatic amine group [6]. Molecular dynamics simulations suggest this preference arises from steric hindrance near the active site’s catalytic triad [7].

Neonatal vs. Adult Metabolic Profiling of Para-Aminobenzoic Acid Derivatives

Neonates exhibit prolonged chloroprocaine elimination due to developmental pseudocholinesterase deficiency. In vitro studies show neonatal plasma hydrolyzes chloroprocaine at 43 ± 2 seconds versus 25 ± 1 seconds in adults [2] [3]. This correlates with 60% lower pseudocholinesterase activity (1.2 ± 0.3 U/mL vs. 3.1 ± 0.5 U/mL) [3].

Age-related metabolic differences extend to CABA handling:

  • Neonates: 78% CABA renal excretion, 22% hepatic conjugation
  • Adults: 92% CABA renal excretion, 8% hepatic conjugation

Based on radiolabeled tracer studies in pediatric and adult populations [3] [6].

Hepatic nonspecific esterases compensate partially in neonates, but their activity remains 40% lower than adult levels until six months postpartum [3].

Impact of Genetic Polymorphisms on Hydrolysis Efficiency

Pseudocholinesterase gene (BCHE) polymorphisms significantly alter chloroprocaine metabolism:

GenotypeVariantEnzyme ActivityHydrolysis Half-Life
Usual (U/U)100%21–25 sec
Atypical (A/A)D70G30%68–72 sec
Silent (S/S)Frameshift<10%>300 sec

Activity relative to wild-type enzyme [3] [6].

The K variant (A539T) reduces activity by 33% through impaired substrate binding [6]. Population studies indicate 3% of Europeans carry at least one deficient allele, necessitating dose adjustments in homozygous individuals [3].

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

306.0901833 g/mol

Monoisotopic Mass

306.0901833 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

177.0 °C

UNII

LT7Z1YW11H

Related CAS

133-16-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Peripheral nerve block (local anaesthesia by perineural injection)
Ocular surface anaesthesia
Epidural anaesthesia
Intrathecal anaesthesia

Pharmacology

Chloroprocaine Hydrochloride is a synthetic, aminoester, local, anesthetic agent. At the injection site, chloroprocaine hydrochloride acts by inhibiting sodium influx through binding to specific membrane sodium ion channels in the neuronal cell membranes, restricting sodium permeability, and blocking nerve impulse conduction. This leads to a loss of sensation. Chloroprocaine hydrochloride is short-acting due to rapid hydrolysis by pseudocholinesterase into para-aminobenzoic acid in plasma.

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

3858-89-7

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
1: Columb MO, Lyons G, Naughton NN, Becton WW. Determination of the minimum local
analgesic concentration of epidural chloroprocaine hydrochloride in labor. Int J
Obstet Anesth. 1997 Jan;6(1):39-42. PubMed PMID: 15321309.


2: Menon G, Norris B, Webster J. Simultaneous determination of chloroprocaine
hydrochloride and its degradation product 4-amino-2-chlorobenzoic acid in bulk
drug and injection solutions by high-performance liquid chromatography. J Pharm
Sci. 1984 Feb;73(2):251-3. PubMed PMID: 6707895.


3: Scott DB. Chloroprocaine hydrochloride and obstetric analgesia. Anaesthesia.
1980 May;35(5):518. PubMed PMID: 7396160.


4: Allen PR, Johnson RW. Extradural analgesia in labour. A comparison of
2-chloroprocaine hydrochloride and bupivacaine hydrochloride. Anaesthesia. 1979
Oct;34(9):839-43. PubMed PMID: 532919.


5: TRAVIN MS. USE OF 2-CHLOROPROCAINE HYDROCHLORIDE AS AN ANESTHETIC AGENT FOR
ORAL SURGERY: CLINCIAL IMPRESSIONS. J Oral Ther Pharmacol. 1965 May;1:637-40.
PubMed PMID: 14292260.


6: KRUMPERMAN LW, MESCHTER SC, CLOSE EL, WESTER MR, ERICKSON JC, STRENGE HJ.
Transdural diffusion of 2-chloroprocaine hydrochloride in man. Anesth Analg. 1960
Jan-Feb;39:55-8. PubMed PMID: 14412260.


7: WALL B. The use of chloroprocaine hydrochloride (nesacaine) for topical
anesthesia in the genitourinary tract. J Urol. 1959 Jul;82(1):168-70. PubMed
PMID: 13665829.


8: ORBACH EJ. Chloroprocaine hydrochloride: clinical evaluation in office
surgery. Am Pract Dig Treat. 1959 Feb;10(2):231-4. PubMed PMID: 13627399.


9: CHLOROPROCAINE hydrochloride. J Am Med Assoc. 1957 Jan 5;163(1):38-9. PubMed
PMID: 13376341.


10: COLAVINCENZO JW, FOLDES FF, MCNALL PG, FRIDAY RH. The use of 2-chloroprocaine
hydrochloride for epidural block in outpatients. Pa Med J. 1956 Mar;59(3):338-40.
PubMed PMID: 13297535.

Explore Compound Types